1-Bromo-1-(2,4-diaminophenyl)propan-2-one
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Overview
Description
1-Bromo-1-(2,4-diaminophenyl)propan-2-one is an organic compound with the molecular formula C9H11BrN2O and a molecular weight of 243.10 g/mol . This compound is characterized by the presence of a bromine atom, two amino groups, and a ketone group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(2,4-diaminophenyl)propan-2-one typically involves the bromination of 1-(2,4-diaminophenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1-(2,4-diaminophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide or potassium tert-butoxide in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Oxidizing agents like potassium permanganate in water or hydrogen peroxide in acetic acid.
Major Products Formed
Substitution: Formation of 1-(2,4-diaminophenyl)propan-2-ol or 1-(2,4-diaminophenyl)propan-2-amine.
Reduction: Formation of 1-Bromo-1-(2,4-diaminophenyl)propan-2-ol.
Oxidation: Formation of 1-Bromo-1-(2,4-dinitrophenyl)propan-2-one.
Scientific Research Applications
1-Bromo-1-(2,4-diaminophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(2,4-diaminophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and amino groups play a crucial role in its binding affinity and specificity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways .
Comparison with Similar Compounds
1-Bromo-1-(2,4-diaminophenyl)propan-2-one can be compared with other similar compounds such as:
1-Bromo-1-(4-methoxyphenyl)propan-2-one: Differing by the presence of a methoxy group instead of amino groups.
1-Bromo-1-(3,4-dimethylphenyl)propan-2-one: Differing by the presence of methyl groups instead of amino groups.
1-Bromo-1-(2-bromophenyl)propan-2-one: Differing by the presence of an additional bromine atom on the phenyl ring.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H11BrN2O |
---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
1-bromo-1-(2,4-diaminophenyl)propan-2-one |
InChI |
InChI=1S/C9H11BrN2O/c1-5(13)9(10)7-3-2-6(11)4-8(7)12/h2-4,9H,11-12H2,1H3 |
InChI Key |
LIGWJEXTZAZEQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)N)N)Br |
Origin of Product |
United States |
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